molecular formula C11H14O3 B1444360 (2-Benzyloxy-ethoxy)-acetaldehyde CAS No. 869310-52-1

(2-Benzyloxy-ethoxy)-acetaldehyde

Cat. No.: B1444360
CAS No.: 869310-52-1
M. Wt: 194.23 g/mol
InChI Key: FUCGQAMZZJXDOF-UHFFFAOYSA-N
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Description

(2-Benzyloxy-ethoxy)-acetaldehyde is an organic compound with the chemical formula C10H12O3. It is a derivative of acetaldehyde, where the hydrogen atom of the aldehyde group is replaced by a benzyloxy-ethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxy-ethoxy)-acetaldehyde typically involves the reaction of 2-benzyloxyethanol with acetaldehyde under controlled conditions. One common method is the use of a catalytic amount of acid to facilitate the reaction. The reaction is carried out at a moderate temperature to ensure the formation of the desired product without significant side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-purity starting materials and catalysts ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxy-ethoxy)-acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy-ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products

    Oxidation: The major product is (2-Benzyloxy-ethoxy)-acetic acid.

    Reduction: The major product is (2-Benzyloxy-ethoxy)-ethanol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(2-Benzyloxy-ethoxy)-acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Benzyloxy-ethoxy)-acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy-ethoxy group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A similar compound with an ethoxy group instead of a benzyloxy-ethoxy group.

    2-(Benzyloxy)ethanol: A compound with a benzyloxy group attached to ethanol.

Uniqueness

(2-Benzyloxy-ethoxy)-acetaldehyde is unique due to the presence of both a benzyloxy-ethoxy group and an aldehyde group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGQAMZZJXDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

[2-(benzyloxy)ethoxy]acetaldehyde was prepared by Swern oxidation of commercially available 2-[2-(benzyloxy)ethoxy]ethanol. A 0.15M solution of the foregoing aldehyde and methyl (7R)-7-amino-14-cyclohexyl-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylate (prepared as described in Example 1, Step 4) in CH(OMe)3 was stirred overnight at RT; the residue obtained after removing volatiles in vacuo was dissolved in MeOH (0.15M solution), NaCNBH3 (2.3 eq) was added and the mixture was left stirring for 4 h. All volatiles were evaporated and the residual material was dissolved in EtOAc and washed with sat. aq. NaHCO3 and brine. After drying over Na2SO4 all volatiles were evaporated in vacuo; FC (Biotage, PE/EtOAc 1:1 to 1:3 with 0.5% NEt3) afforded 35% of methyl (7R)-7-({2-[2-(benzyloxy)ethoxy]ethyl}amino)-14-cyclohexyl-7,8-dihydro-6H-indolo[1,2-e][1,5]benzoxazocine-11-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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